REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6]CO)=[CH:4][CH:3]=1.[NH:11]1[CH2:15][CH:14]=[CH:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:11]([CH2:15][CH3:14])[CH2:12][CH3:13])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCO)C=C1
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compounds thus synthesized
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(CN(CC)CC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |